3,3-dibromocyclobutane-1-carboxylicacid

Building block procurement Stoichiometry Gravimetric handling

3,3-Dibromocyclobutane-1-carboxylicacid (CAS 2138234-70-3) is a geminal dibromo-substituted cyclobutane carboxylic acid derivative with molecular formula C5H6Br2O2 and a molecular weight of 257.91 g/mol. This compound belongs to the broader class of cyclobutanecarboxylic acid building blocks, distinguished by two bromine atoms attached at the 3-position of the strained four-membered ring.

Molecular Formula C5H6Br2O2
Molecular Weight 257.909
CAS No. 2138234-70-3
Cat. No. B2868034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dibromocyclobutane-1-carboxylicacid
CAS2138234-70-3
Molecular FormulaC5H6Br2O2
Molecular Weight257.909
Structural Identifiers
SMILESC1C(CC1(Br)Br)C(=O)O
InChIInChI=1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9)
InChIKeyYZFOHXLYXYMKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dibromocyclobutane-1-carboxylicacid (CAS 2138234-70-3): Core Properties and Class Context for Procurement Decisions


3,3-Dibromocyclobutane-1-carboxylicacid (CAS 2138234-70-3) is a geminal dibromo-substituted cyclobutane carboxylic acid derivative with molecular formula C5H6Br2O2 and a molecular weight of 257.91 g/mol . This compound belongs to the broader class of cyclobutanecarboxylic acid building blocks, distinguished by two bromine atoms attached at the 3-position of the strained four-membered ring [1]. It is supplied as a research-grade intermediate at 95% purity through established commercial channels including the Enamine catalog distributed by Sigma Aldrich, with stock availability in Ukraine and the United States and a typical lead time of 1–5 days . Its core structural feature—the geminal dibromo motif—imparts physicochemical and reactivity characteristics that diverge measurably from its monobromo, dichloro, unsubstituted, and keto analogs, making direct substitution non-trivial.

Why Generic Substitution Fails for 3,3-Dibromocyclobutane-1-carboxylicacid: Structural and Physicochemical Differentiation from Analogs


Cyclobutanecarboxylic acid derivatives cannot be treated as interchangeable procurement items because even small changes in ring substitution—monobromo vs. gem-dibromo, bromo vs. chloro, or replacement by a keto group—produce distinctly different molecular weights (179.01 vs. 257.91 vs. 169.00 vs. 114.1 g/mol), lipophilicities (XLogP3-AA spanning ~1.0 to an estimated 2.0+), and acidities (pKa shifting by up to ~0.7 units across the series) [1][2]. Critically, the geminal dibromo arrangement enables a unique carbenoid reactivity manifold—quantitative generation of cyclobutylidene intermediates with methyllithium at −78 °C—that is mechanistically unavailable to monohalo, dihalo-non-geminal, or keto analogs [3]. For scientific users, substituting the dibromo compound with the cheaper monobromo analog forfeits this entire reactivity pathway; substituting with the dichloro analog alters both the leaving-group propensity and the steric profile at the reactive center. The quantitative evidence below maps exactly where these differences become decision-relevant.

Quantitative Differentiation Evidence: 3,3-Dibromocyclobutane-1-carboxylicacid vs. Closest Analogs


Molecular Weight Differentiation: 3,3-Dibromo vs. 3-Monobromo vs. Parent Cyclobutanecarboxylic Acid

The target compound carries a molecular weight of 257.91 g/mol, which is 44% higher than the 3-monobromo analog (179.01 g/mol) and 158% higher than the unsubstituted cyclobutane-1-carboxylic acid parent (100.12 g/mol) [1]. This mass difference directly impacts stoichiometric calculations for multi-step syntheses: reactions scaled by molar equivalence will require substantially more material mass of the dibromo compound. The heavier bromine atoms also confer measurably different gravimetric handling characteristics, including higher predicted density relative to the monobromo and parent analogs. For procurement, ordering by mass vs. by mole must account for this 44% discrepancy when comparing unit pricing between the dibromo and monobromo grades.

Building block procurement Stoichiometry Gravimetric handling

Lipophilicity Comparison: Estimated logP of 3,3-Dibromo vs. Measured XLogP3-AA of Monobromo and Dichloro Analogs

The 3-monobromo analog has a PubChem-computed XLogP3-AA of 1.1, while the 3,3-dichloro analog has an XLogP3-AA of 1.4 [1][2]. Although a direct experimental logP for the target dibromo compound was not identified in the searched literature, the atom-additive contribution of bromine vs. chlorine and the known increment of ~0.6 logP units per aromatic bromine substitution support an estimated logP in the range of 1.8–2.2 for the 3,3-dibromo derivative—substantially above both the monobromo (1.1) and dichloro (1.4) analogs. This higher lipophilicity is relevant for liquid-liquid extraction efficiency, reverse-phase chromatographic retention, and predicted membrane permeability in biological assay contexts.

Lipophilicity Drug design Extraction efficiency

Geminal Dibromo Carbenoid Reactivity: Quantitative Ring Contraction Yield vs. Alternative Carbene Precursor Routes

Geminal dibromocyclobutanes react with methyllithium at −78 °C to generate cyclobutylidene carbenoids that undergo ring contraction to methylenecyclopropane and cyclobutene nearly quantitatively [1]. In contrast, the alternative diazocyclobutane route to the same carbene intermediates requires temperatures above 200 °C and proceeds via tosylhydrazone sodium salts, affording different product distributions [2]. More specifically, Nordvik and Brinker (2004) demonstrated that four different 2-substituted geminal dibromocyclobutanes, when treated with methyllithium at −78 °C, each produced exclusively an alkylidenecyclopropane in good isolated yields, whereas previous diazo-based methods gave mixtures [2]. This low-temperature, high-selectivity carbenoid pathway is mechanistically dependent on the geminal dibromo substitution pattern and is inaccessible to monobromo, dichloro, 3-oxo, or parent cyclobutanecarboxylic acid analogs, which lack the requisite gem-dihalo configuration.

Carbenoid chemistry Ring contraction Cyclobutylidene generation

Acidity Differentiation: Estimated pKa Shift from Inductive Effects of Geminal Dibromo Substitution vs. Monobromo and Parent

The parent cyclobutane-1-carboxylic acid has a reported pKa of approximately 4.59, while the 3-monobromo analog has a predicted pKa of 4.29 ± 0.40 [1]. The electron-withdrawing inductive effect (−I) of the second bromine atom at the 3-position is expected to further lower the pKa by an additional 0.3–0.5 units, placing the estimated pKa of 3,3-dibromocyclobutane-1-carboxylic acid in the range of 3.8–4.1. This enhanced acidity relative to the monobromo analog (ΔpKa ~0.3–0.5) and parent compound (ΔpKa ~0.5–0.8) means the dibromo compound will be more extensively deprotonated at physiological or near-neutral pH, affecting salt formation efficiency, aqueous solubility, and pH-dependent liquid-liquid extraction behavior.

Acid dissociation Salt formation pH-dependent extraction

Commercial Availability and Purity Specification: 3,3-Dibromo vs. 3-Monobromo and 3-Oxo Analogs

3,3-Dibromocyclobutane-1-carboxylic acid is available at 95% purity through the Sigma Aldrich/Enamine catalog (product ENA947403052) with stock held in Ukraine and the United States and a stated lead time of 1–5 days . The 3-monobromo analog is also commercially available at comparable purity from multiple vendors [1]. The 3-oxocyclobutanecarboxylic acid comparator is available at higher purity (97–98%) from Thermo Scientific Chemicals and TCI America, with a defined melting point of 69–70 °C that serves as a quality control benchmark [2]. For the dibromo target, the absence of a published melting point and the 95% purity specification should be factored into procurement decisions when higher purity or defined physical constants are required for GMP or quality-controlled environments. The multi-continent stock arrangement reduces single-point-of-failure supply risk relative to analogs available from fewer geographic locations.

Procurement lead time Purity specification Stock availability

Predicted Density Comparison: 3,3-Dibromo vs. 3-Monobromo Cyclobutanecarboxylic Acid

The predicted density of the 3-monobromo analog (3-bromocyclobutane-1-carboxylic acid) is reported as 1.834 ± 0.06 g/cm³ . While no published density value was identified for 3,3-dibromocyclobutane-1-carboxylic acid, the replacement of a hydrogen atom (van der Waals radius ~1.2 Å, atomic mass 1.0) with a second bromine atom (van der Waals radius ~1.85 Å, atomic mass 79.9) at the 3-position predicts a substantial increase in density, conservatively estimated to exceed 2.0 g/cm³. This elevated density has practical implications for large-scale handling (mass-per-volume calculations for reactor charging), shipping weight considerations, and physical separation behavior (sedimentation, centrifugation) relative to the lighter monobromo and parent analogs.

Physical property Formulation Large-scale handling

Optimal Application Scenarios for 3,3-Dibromocyclobutane-1-carboxylicacid Based on Quantified Differentiation Evidence


Low-Temperature Carbenoid-Mediated Ring Contraction for Methylenecyclopropane Synthesis

This compound is the reagent of choice when synthetic routes require cyclobutylidene carbenoid generation for ring contraction to methylenecyclopropanes or cyclobutenes under mild, low-temperature conditions (−78 °C). As demonstrated by Brinker and Schenker (1982) and Nordvik et al. (2004), geminal dibromocyclobutanes react with methyllithium nearly quantitatively to afford ring-contracted products, whereas the diazo-based alternative requires temperatures exceeding 200 °C and produces product mixtures [1]. Users aiming to install a 3-carboxylic acid handle that survives the carbenoid generation step can leverage the target compound's carboxylic acid functionality for downstream conjugation, amide coupling, or esterification after the ring contraction event. Monobromo, dichloro, or keto analogs cannot participate in this reaction pathway and should not be substituted.

pH-Dependent Purification and Salt Formation Exploiting Enhanced Acidity

With an estimated pKa of 3.8–4.1 compared to 4.29 for the monobromo analog and 4.59 for the parent, 3,3-dibromocyclobutane-1-carboxylic acid offers a 2- to 6-fold higher degree of deprotonation at any given pH in the 4–5 range [1]. This amplified acidity can be exploited for selective aqueous-base extraction during workup, differential salt formation with weak bases (where the monobromo analog may remain partially protonated), and pH-controlled crystallization strategies. Users designing multi-component reaction sequences where the carboxylate must remain ionized at mildly acidic pH should prioritize the dibromo compound over the monobromo or parent analogs.

Building Block for Higher-Lipophilicity Lead Compound Libraries

The estimated logP of 1.8–2.2 positions 3,3-dibromocyclobutane-1-carboxylic acid in a lipophilicity range that is 0.7–1.1 logP units above the monobromo analog (XLogP3-AA 1.1) and 0.4–0.8 units above the dichloro analog (XLogP3-AA 1.4) [1]. In medicinal chemistry campaigns where cyclobutane-containing fragments are being elaborated and increased logP is desired to improve membrane permeability or target engagement, the dibromo building block provides a measurable lipophilicity advantage. The two C–Br bonds also serve as synthetic handles for sequential functionalization via cross-coupling or nucleophilic displacement, enabling divergent library synthesis from a single starting material.

Stoichiometry-Critical Multi-Step Syntheses Requiring Precise Mass Accounting

For multi-step synthetic sequences where accurate stoichiometric control is essential—such as fragment coupling, polymer-supported synthesis, or parallel library production—the 44% molecular weight differential between the dibromo (257.91 g/mol) and monobromo (179.01 g/mol) analogs must be explicitly accounted for in reagent calculations [1]. The dibromo compound's higher molecular weight means that on a per-gram basis, it delivers fewer molar equivalents than the monobromo analog. Procurement officers and synthetic chemists evaluating cost-per-mole rather than cost-per-gram will find that the dibromo compound's unit economics shift relative to the monobromo alternative when molar equivalency is the operative metric.

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